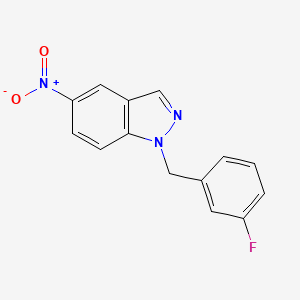

1-(3-fluorobencil)-5-nitro-1H-indazol

Descripción general

Descripción

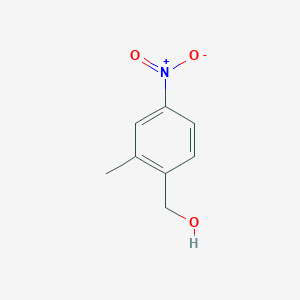

1-(3-fluorobenzyl)-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H10FN3O2 and its molecular weight is 271.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-fluorobenzyl)-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño de fármacos y química medicinal

La similitud estructural de “1-(3-fluorobencil)-5-nitro-1H-indazol” con bases del ADN como la adenina y la guanina lo convierte en un andamiaje valioso en el diseño de fármacos, particularmente para agentes antivirales y anticancerígenos. Su incorporación en moléculas de fármacos puede mejorar la solubilidad, la polaridad, la lipofilia y la capacidad de formación de enlaces de hidrógeno, que son propiedades críticas para la farmacocinética y farmacodinamia de los compuestos terapéuticos .

Actividad antituberculosa

Los compuestos con la parte de indazol han mostrado ser prometedores en el tratamiento de la tuberculosis. El grupo nitro en “this compound” podría potencialmente reducirse dentro de la célula bacteriana, lo que lleva a la generación de especies reactivas que son tóxicas para las bacterias de la tuberculosis .

Propiedades antibacterianas y antifúngicas

Se sabe que el sistema de anillo de indazol exhibe actividades antibacterianas y antifúngicas. La presencia del grupo fluorobencilo puede modular aún más la actividad biológica, lo que hace que “this compound” sea un candidato potencial para el desarrollo de nuevos fármacos antibacterianos y antifúngicos .

Aplicaciones antiinflamatorias

Los derivados de indazol pueden actuar como agentes antiinflamatorios. El grupo nitro de “this compound” puede interferir con las vías inflamatorias, proporcionando una base para el desarrollo de nuevas terapias antiinflamatorias .

Actividad antimalárica

El núcleo de indazol se ha incorporado a compuestos con actividad antimalárica. El grupo nitro que atrae electrones y el grupo fluorobencilo que dona electrones podrían contribuir a la eficacia de “this compound” contra el parásito de la malaria .

Efectos antihipertensivos

Los derivados de indazol se han explorado por sus posibles efectos antihipertensivos. La estructura única de “this compound” podría ser beneficiosa para modular la presión arterial a través de la interacción con los receptores vasculares .

Investigación anticancerígena

El núcleo de indazol es estructuralmente similar a las purinas, que forman parte del ADN. Esta similitud permite que los derivados del indazol interactúen con el ADN o las proteínas involucradas en la proliferación de células cancerosas. “this compound” podría servir como compuesto líder en la síntesis de nuevos fármacos anticancerígenos .

Uso de investigación en química

Como reactivo químico, “this compound” se puede utilizar en varias reacciones químicas para sintetizar nuevos compuestos con posibles actividades biológicas. Sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas para la investigación farmacéutica .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBVHKPWDJQLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620953 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529508-58-5 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![6-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)